molecular formula C16H24N4S B12586313 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole CAS No. 648409-54-5

5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole

Cat. No.: B12586313
CAS No.: 648409-54-5
M. Wt: 304.5 g/mol
InChI Key: QJXFZTVNSRLRKN-CQSZACIVSA-N
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Description

5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole is a tetrazole derivative featuring a chiral 6-methyloctyl sulfanyl substituent at the 5-position and a phenyl group at the 1-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their bioisosteric replacement of carboxylic acids and applications in medicinal chemistry, agrochemicals, and materials science .

Properties

CAS No.

648409-54-5

Molecular Formula

C16H24N4S

Molecular Weight

304.5 g/mol

IUPAC Name

5-[(6R)-6-methyloctyl]sulfanyl-1-phenyltetrazole

InChI

InChI=1S/C16H24N4S/c1-3-14(2)10-6-5-9-13-21-16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m1/s1

InChI Key

QJXFZTVNSRLRKN-CQSZACIVSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCSC1=NN=NN1C2=CC=CC=C2

Canonical SMILES

CCC(C)CCCCCSC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of organic nitriles with sodium azide in the presence of a catalyst . The reaction conditions typically include the use of glycerol as a solvent and refluxing the mixture to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole with structurally related tetrazole derivatives:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound (6R)-6-Methyloctylsulfanyl C16H22N4S 302.44 Not reported Chiral center, high lipophilicity (predicted logP ~5.2)
5-[(Cyclopropyl)methyl]sulfanyl-1-phenyl-1H-tetrazole Cyclopropylmethyl C11H13N4S 233.31 53–54 Moderate lipophilicity (logP ~2.8), stable under fluorination conditions
5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methylbenzyl C15H14N4S 282.37 Not reported Aromatic substituent enhances π-π stacking; used in coordination chemistry
5-(4-Methoxy-3-nitrobenzylsulfanyl)-1-phenyl-1H-tetrazole 4-Methoxy-3-nitrobenzyl C15H12N6O3S 372.37 Not reported Electron-withdrawing groups increase reactivity in condensation reactions
5-(Hept-6-en-1-ylsulfonyl)-1-phenyl-1H-tetrazole Hept-6-enylsulfonyl (oxidized) C14H16N4O2S 320.37 Not reported Sulfonyl group enhances electrophilicity; used in fluoroalkylidene synthesis

Key Observations :

  • Lipophilicity : The target compound’s long, branched alkyl chain likely results in higher lipophilicity compared to cyclopropylmethyl (logP ~2.8) or aromatic analogs (e.g., 4-methylbenzyl, logP ~3.5). This property may improve membrane permeability in biological systems .
  • Sulfanyl vs. Sulfonyl : Sulfanyl (thioether) groups are nucleophilic and participate in oxidation reactions to sulfones (e.g., ), whereas sulfonyl derivatives are electrophilic and used in condensation reactions .

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